N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide
Description
N-(2,2-Dimethoxyethyl)-3-methoxythiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 3-methoxy substituent on the thiophene ring and a 2,2-dimethoxyethyl group attached to the carboxamide nitrogen. The dimethoxyethyl chain likely enhances solubility compared to more lipophilic substituents, as seen in compounds like 3-Chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide ().
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-13-7-4-5-16-9(7)10(12)11-6-8(14-2)15-3/h4-5,8H,6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUSMYEACSBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide typically involves the reaction of 3-methoxythiophene-2-carboxylic acid with 2,2-dimethoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the thiophene ring can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
- Steric Effects : Bulky substituents like trifluoromethyl () or naphthalene () reduce conformational flexibility but improve target binding specificity.
Spectroscopic Data
- ¹H NMR Shifts :
- Crystal Packing : Compounds with planar thiophene rings (e.g., ) exhibit dihedral angles <15° between aromatic rings, favoring π-π stacking .
Physicochemical Properties
Biological Activity
N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with a carboxamide group and methoxy groups. The presence of these functional groups contributes to its biological activity.
-
Nicotinamide Adenine Dinucleotide (NAD+) Modulation :
- Similar compounds have been shown to influence the NAD+ salvage pathway by activating nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD+ biosynthesis. Increased NAD+ levels are associated with enhanced cellular metabolism and energy production, potentially providing therapeutic benefits in metabolic disorders such as obesity and type 2 diabetes .
- Antioxidant Activity :
In Vitro Studies
-
Antimicrobial Activity :
Research indicates that thiophene derivatives exhibit significant antibacterial properties. For example, N-(4-methylpyridin-2-yl)thiophene-2-carboxamides have been shown to inhibit β-lactamase enzymes in E. coli, suggesting that similar compounds may possess comparable antimicrobial efficacy . -
Cytotoxicity and Antitumor Activity :
Preliminary studies suggest that related compounds can induce apoptosis in cancer cells. For instance, thieno[2,3-d]pyrimidine derivatives have been reported to arrest the cell cycle and activate apoptotic pathways in tumor cells .
Case Studies
-
Case Study on Antioxidant Effects :
A study investigating the cytoprotective effects of related compounds demonstrated that pretreatment with certain carboxamides reduced DNA strand breaks and mitochondrial damage in human fibroblast cells exposed to oxidative stressors . This suggests that this compound may exhibit similar protective mechanisms. -
Case Study on Metabolic Regulation :
In animal models, compounds activating NAMPT have been linked to weight loss and improved metabolic profiles in high-fat diet-induced obesity models. These findings highlight the potential of thiophene derivatives in metabolic disease management .
Data Summary
The following table summarizes key findings related to the biological activity of thiophene derivatives:
Q & A
Q. What are the standard synthetic routes for N-(2,2-dimethoxyethyl)-3-methoxythiophene-2-carboxamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
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Amide bond formation : Reacting 3-methoxythiophene-2-carbonyl chloride with N-(2,2-dimethoxyethyl)amine under reflux in acetonitrile .
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Deprotection steps : Use of trimethylsilyl iodide (TMS-I) to remove methoxy protecting groups, followed by aqueous K₂CO₃ treatment to isolate the final product .
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Key conditions : Solvent choice (e.g., acetonitrile for reflux), stoichiometric control of reagents, and inert atmosphere to prevent oxidation. Yield optimization requires precise temperature control (e.g., 70–80°C for cyclization) and purification via column chromatography .
- Data Table : Example Reaction Conditions from Analogous Syntheses
| Step | Reagent/Condition | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Amidation | 2-Thiophenecarbonyl chloride + amine (ACN, reflux) | 1 hr | 85–90 | |
| Deprotection | TMS-I, then K₂CO₃ (aq. CH₃CN) | 2–4 hrs | 70–75 |
Q. How is the crystal structure of this compound determined, and what key structural features influence its molecular conformation?
- Methodological Answer :
-
X-ray crystallography is the primary method. Crystals are grown via slow evaporation of a solvent (e.g., ethanol/water mixture). Diffraction data collected using MoKα radiation (λ = 0.71069 Å) .
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Key structural features :
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Torsion angles : Critical for intramolecular interactions (e.g., N–C–C–O angles ~4°, stabilizing Z-conformations) .
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Hydrogen bonding : Intramolecular N–H···O and C–H···O bonds lock the molecule in a planar conformation, influencing packing efficiency .
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Software : SHELXL/SAINT for refinement; Mercury for visualization .
- Data Table : Example Crystallographic Parameters (Analogous Compounds)
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Unit cell (a, b, c) | 8.606, 7.519, 21.297 | |
| Dihedral angle (thiophene/benzene) | 13.9° | |
| Hydrogen bond length (N–H···O) | 2.89 Å |
Advanced Research Questions
Q. What methodological challenges arise in analyzing intramolecular hydrogen bonding and torsion angles in this compound, and how can these be addressed using X-ray crystallography?
- Answer :
- Challenges :
Dynamic disorder : Flexible dimethoxyethyl groups may cause overlapping electron densities, complicating hydrogen bond identification .
Weak interactions : Non-classical C–H···S/O bonds require high-resolution data (<0.8 Å) for accurate modeling .
- Solutions :
- Low-temperature data collection (100 K) reduces thermal motion artifacts.
- Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts >15% indicate strong H-bonding networks) .
- DFT calculations (B3LYP/6-31G*) validate experimental torsion angles and predict conformational stability .
Q. How can enantioselective synthesis techniques be applied to derivatives of this compound, and what catalysts are most effective?
- Answer :
- Chiral induction : Use of Cp*Co(III)/MPAA catalytic systems enables enantioselective amidation. For example, coupling with thioamide-directed ligands achieves >90% enantiomeric excess (ee) .
- Catalyst optimization :
- BINOL-derived phosphoric acids promote asymmetric cyclization of intermediates .
- Palladium complexes (e.g., Pd(OAc)₂ with chiral ligands) enhance regioselectivity in thiophene functionalization .
- Analytical validation : Chiral HPLC (e.g., Daicel Chiralpak IA column) and circular dichroism (CD) confirm enantiopurity .
Contradictions and Resolutions in Evidence
- Synthetic Yields : reports ~70% yield for deprotection, while analogous procedures in achieve 85–90% for amidation. This discrepancy highlights the sensitivity of methoxy group deprotection to trace moisture, necessitating rigorous anhydrous conditions .
- Hydrogen Bond Strength : identifies weaker C–H···O bonds (2.89 Å) compared to (2.76 Å). This variation may arise from differences in crystal packing or solvent effects, resolved via comparative Hirshfeld analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
